6-Amino-1-methyl-5-nitrosouracil
Overview
Description
6-Amino-1-methyl-5-nitrosouracil is a chemical compound with the molecular formula C5H6N4O3 and a molecular weight of 170.13 g/mol . It is known for its antimicrobial activity and its ability to form complexes with platinum (II) . The compound is a derivative of uracil, a pyrimidine nucleobase found in RNA .
Mechanism of Action
Target of Action
It is known to exhibit antimicrobial activity , suggesting that it may interact with microbial cells or enzymes.
Mode of Action
It is known to form complexation with platinum (ii) , which could potentially interfere with the function of microbial cells or enzymes, leading to its antimicrobial activity.
Result of Action
Its known antimicrobial activity suggests that it may inhibit the growth or survival of microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-1-methyl-5-nitrosouracil can be synthesized through various methods. One common synthetic route involves the reaction of methylurea with sodium nitrite and ethyl cyanoacetate . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may include additional purification steps to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-methyl-5-nitrosouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The amino and nitroso groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as xanthine derivatives and other pyrimidine-based compounds .
Scientific Research Applications
6-Amino-1-methyl-5-nitrosouracil has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-methyluracil: A similar compound with an amino group at the 6-position and a methyl group at the 1-position.
6-Aminouracil: Another derivative of uracil with an amino group at the 6-position.
1-Methyluracil: A methylated derivative of uracil.
Uniqueness
6-Amino-1-methyl-5-nitrosouracil is unique due to its nitroso group at the 5-position, which imparts distinct chemical properties and reactivity compared to other uracil derivatives . This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOWVSJPUQTRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220014 | |
Record name | 6-Amino-1-methyl-5-nitrosouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-78-7 | |
Record name | 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6972-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1-methyl-5-nitrosouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6972-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-1-methyl-5-nitrosouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1-methyl-5-nitrosouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of 6-amino-1-methyl-5-nitrosouracil with metal ions like platinum(II)?
A1: Research indicates that this compound acts as a monodentate ligand when reacting with potassium tetrachloroplatinate(II) (K2PtCl4). [] This means that one molecule of the compound binds to the platinum(II) ion through a single atom. The spectroscopic data suggests that the binding occurs through the exocyclic oxygen atoms rather than the nitrogen atoms present in the ring or exocyclic groups. [] This results in the formation of square planar platinum(II) complexes. []
Q2: Have complexes of this compound with other metal ions besides platinum(II) been studied?
A2: Yes, studies have investigated the formation and properties of complexes between this compound and other metal ions, including cobalt(II), copper(II), zinc(II), cadmium(II), and mercury(II). [, ] These studies often employ spectroscopic techniques to analyze the coordination behavior and resulting structures. [, ]
Q3: What methods are typically used to characterize metal complexes of this compound?
A3: Researchers utilize a combination of techniques to characterize these metal complexes. Common methods include:
- Elemental analysis: Determines the elemental composition of the complexes, confirming the stoichiometry of the metal and ligand. []
- Infrared (IR) spectroscopy: Provides insights into the functional groups present and their coordination modes by analyzing the vibrational frequencies of bonds within the molecule. []
- 1H NMR spectroscopy: Offers information about the structure and environment of hydrogen atoms within the molecule, aiding in the identification of binding sites and complex geometry. []
- Thermal analysis: Examines the thermal stability and decomposition patterns of the complexes, revealing information about their thermal behavior. [, ]
Q4: Has the impact of structural modifications on the activity of this compound derivatives been investigated?
A4: While the provided abstracts don't elaborate on structure-activity relationships for biological activity, one study examines the reaction of 6-aminouracils with excess nitrosating agents. [] Understanding the products formed under these conditions could be relevant for designing future derivatives with potentially altered reactivity or biological profiles.
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